methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate
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Overview
Description
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is a complex organic compound characterized by its unique structural components, including a tert-butylphenyl group, a sulfonyl group, and an ethoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tert-butylphenyl sulfonyl chloride: This can be achieved by reacting tert-butylbenzene with chlorosulfonic acid under controlled conditions.
Amination Reaction: The sulfonyl chloride is then reacted with 4-ethoxyaniline to form the sulfonamide intermediate.
Acryloylation: The final step involves the reaction of the sulfonamide intermediate with methyl acrylate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The ethoxyphenylamino group may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate
- Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
Uniqueness
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and interactions. This makes it distinct from other similar compounds and potentially more useful in specific applications.
Properties
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-ethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-6-28-18-11-9-17(10-12-18)23-15-20(21(24)27-5)29(25,26)19-13-7-16(8-14-19)22(2,3)4/h7-15,23H,6H2,1-5H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMRZDDPBPZPCI-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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